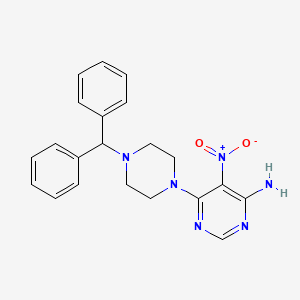

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a chemical compound with the molecular formula C21H22N6O2. It is related to 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, which is an effective human carbonic anhydrase (hCA) inhibitor .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds have been synthesized from allyl bromides of Baylis–Hillman adduct and 4,4-disubstituted benzhydryl piperazines .Aplicaciones Científicas De Investigación

Nitrogen Heterocycles in Pharmaceutical Development

Nitrogen heterocycles are a fundamental structural component in pharmaceuticals, demonstrating their critical role in drug development due to their versatile pharmacological properties. Analysis reveals that a significant portion of FDA-approved drugs contains nitrogen heterocycles, highlighting their importance in therapeutic agents (Vitaku et al., 2014). These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiviral effects, among others. Their structural diversity and the ability to engage in various biological interactions make them a cornerstone of medicinal chemistry.

Synthesis and Functionalization of Nitrogen-Containing Compounds

The synthesis and functionalization of nitrogen-containing compounds, such as 1,2-oxazines and 1,2-benzoxazines, are of significant interest due to their potential applications in drug development and other areas of chemistry. These compounds can be synthesized through various methods, including the dehydration of dihydro-derivatives and cyclization of nitrosopentenones (Sainsbury, 1991). The structural flexibility and reactivity of these heterocycles allow for the creation of compounds with specific biological activities, demonstrating the potential for compounds like "6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine" to be tailored for specific therapeutic applications.

Biological Activities and Mechanisms

Research into the biological activities of phenothiazines, a class of nitrogen-containing heterocycles, has shown that these compounds possess a wide range of potential therapeutic effects, including antibacterial, anticancer, and antiviral activities (Pluta et al., 2011). The biological activities of these compounds are attributed to their interactions with cellular systems through various mechanisms, such as DNA intercalation and membrane penetration. This suggests that compounds like "this compound" could potentially be developed into effective pharmacological agents by exploring similar mechanisms of action.

Mecanismo De Acción

Target of Action

The primary target of the compound 6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine is human carbonic anhydrase (hCA). Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .

Mode of Action

This compound acts as an effective inhibitor of human carbonic anhydrase. It is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . The compound forms a complex with the ubiquitous hCA II and the brain-associated hCA VII, showing that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II .

Biochemical Pathways

The action of this compound affects the carbon dioxide hydration pathway, which is catalyzed by human carbonic anhydrases. This results in the production of bicarbonate and proton ions . The compound’s inhibition of hCA VII, which is mainly expressed in some brain tissues, affects the GABAergic transmission, supplying the bicarbonate gradient that results in the efflux of HCO3− ions through GABA A receptors .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of human carbonic anhydrase, particularly hCA VII, leading to changes in the bicarbonate gradient and GABAergic transmission in the brain . This could potentially influence neuronal excitation and play a role in the control of neuropathic pain .

Análisis Bioquímico

Biochemical Properties

6-(4-Benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been found to interact with human carbonic anhydrase II and VII . The compound is an effective human carbonic anhydrase inhibitor, stabilized by a higher number of polar and hydrophobic interactions in the active site of human carbonic anhydrase VII compared to human carbonic anhydrase II .

Cellular Effects

The compound’s interaction with human carbonic anhydrase enzymes suggests that it may influence cellular processes mediated by these enzymes. Human carbonic anhydrases are involved in the reversible hydration of carbon dioxide to bicarbonate and proton ions . Therefore, this compound could potentially influence cellular pH regulation and other processes dependent on bicarbonate and proton ions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with human carbonic anhydrase enzymes. The compound is designed with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail . It binds to the active site of human carbonic anhydrase enzymes, leading to inhibition of the enzyme’s activity .

Propiedades

IUPAC Name |

6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c22-20-19(27(28)29)21(24-15-23-20)26-13-11-25(12-14-26)18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18H,11-14H2,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSWWBCOARXAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=NC(=C2[N+](=O)[O-])N)C(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2728008.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2728012.png)

![N-butyl-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2728013.png)

![8-(3-hydroxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2728015.png)

![6-(2-hydroxyethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2728017.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acrylic acid](/img/no-structure.png)